molecular formula C10H11FO2 B1395850 5-Fluoro-2-isopropoxybenzaldehyde CAS No. 610797-48-3

5-Fluoro-2-isopropoxybenzaldehyde

Cat. No. B1395850
M. Wt: 182.19 g/mol
InChI Key: AFTRUTHZFBFNAZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxybenzaldehyde (FIBA) is a fluorinated aromatic aldehyde compound with the chemical formula C10H11FO2 . It is an important intermediate used in the synthesis of a wide range of pharmaceutical and agrochemical products.


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-isopropoxybenzaldehyde is 1S/C10H11FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

5-Fluoro-2-isopropoxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 182.19 .

Scientific Research Applications

Synthesis and Biological Properties

5-Fluoro-2-isopropoxybenzaldehyde is used in the synthesis of various analogues with biological significance. For instance, its derivatives like fluoronorepinephrines have been synthesized to study their biological properties in adrenergically responsive systems. These compounds have shown specific agonist properties depending on the fluorine substituents, which affect their affinity for alpha- and beta-adrenergic receptors (Kirk et al., 1979).

Chemosensor Development

Derivatives of 5-Fluoro-2-isopropoxybenzaldehyde, like 5-fluoro-2-hydroxybenzaldehyde, have been utilized in developing chemosensors. These chemosensors are used for detecting ions like copper, showing significant changes in their optical properties in response to specific ions, which can be applied in various chemical and biological fields (Gao et al., 2014).

Insecticidal Activity

Some derivatives of 5-Fluoro-2-isopropoxybenzaldehyde have been synthesized to explore their insecticidal activities. Certain 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups derived from this compound show low insecticidal activity against crop pests, indicating its potential in agricultural applications (Mohan et al., 2004).

Anticancer Research

In anticancer research, fluorinated analogues of combretastatin A-4 have been synthesized using fluorinated benzaldehydes, including derivatives of 5-Fluoro-2-isopropoxybenzaldehyde. These compounds retain the potent cell growth inhibitory properties of their parent compounds, suggesting their utility in developing new anticancer agents (Lawrence et al., 2003).

Spectroscopic and Computational Studies

Spectroscopic and computational studies have been carried out on derivatives of 5-Fluoro-2-isopropoxybenzaldehyde. For instance, the vibrational frequencies, Raman scattering activities, and molecular geometry of 5-fluoro-2-methylbenzaldehyde have been studied, providing insights into the electronic and structural properties of these compounds (Iyasamy et al., 2016).

Synthesis of Radiopharmaceuticals

Fluorinated benzaldehydes, including those related to 5-Fluoro-2-isopropoxybenzaldehyde, have been synthesized for use as precursors in the production of radiopharmaceuticals for positron emission tomography. This application highlights its significance in medical imaging and diagnostics (Orlovskaja et al., 2016).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Relevant Papers The search results included several papers related to 5-Fluoro-2-isopropoxybenzaldehyde and similar compounds . These papers discuss topics such as the enzymatic synthesis of fluorinated compounds and the synthesis of halogenated anticancer and antiviral nucleoside drugs .

properties

IUPAC Name

5-fluoro-2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTRUTHZFBFNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716777
Record name 5-Fluoro-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-isopropoxybenzaldehyde

CAS RN

610797-48-3
Record name 5-Fluoro-2-(1-methylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610797-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Zaja, SJ Connon, AM Dunne, M Rivard… - Tetrahedron, 2003 - Elsevier
… A solution of 5-fluoro-2-isopropoxybenzaldehyde (1.2 g, 6.4 mmol) in ether (24 mL) was then added and stirring continued for further 10 min at 0C. The crude reaction mixture was …
Number of citations: 207 www.sciencedirect.com

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